3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
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Overview
Description
3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[f]isoquinoline core, which is a fused heterocyclic system, and a methoxyphenoxyethyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[f]isoquinoline precursor with 4-methoxyphenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might include crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-hydroxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
- 3-[2-(4-chlorophenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
- 3-[2-(4-nitrophenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
Uniqueness
The uniqueness of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride lies in its methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can affect the compound’s solubility, stability, and overall bioactivity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c1-24-19-8-10-20(11-9-19)25-15-14-23-13-12-22-18(16-23)7-6-17-4-2-3-5-21(17)22;/h2-5,8-11H,6-7,12-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYIGWOLJDOLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCC3=C(C2)CCC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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